N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of isoxazole, thiazole, and thiophene rings within its structure suggests a diverse range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide typically involves multi-step organic synthesis. The process can be outlined as follows:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through cycloisomerization of α,β-acetylenic oximes. This step often requires a catalyst such as AuCl₃ and moderate reaction conditions.
Construction of the Thiazole Ring: The thiazole ring can be formed via cyclization reactions involving appropriate precursors like α-haloketones and thioureas.
Coupling Reactions: The final compound is assembled through coupling reactions, where the isoxazole and thiazole intermediates are linked to the thiophene carboxamide moiety. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and implementing quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the isoxazole and thiazole rings, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used to study the interactions between heterocyclic compounds and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-methylisoxazole and 3,5-dimethylisoxazole share the isoxazole ring but differ in their substituents and overall structure.
Thiazole Derivatives: Thiazole-based compounds such as thiamine (vitamin B1) and benzothiazole have similar core structures but distinct functional groups.
Thiophene Derivatives: Thiophene-2-carboxamide and 2,5-dimethylthiophene are examples of compounds with the thiophene ring but different substituents.
Uniqueness
N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c23-16(11-4-6-26-9-11)20-18-19-12-3-5-22(8-15(12)27-18)17(24)13-7-14(25-21-13)10-1-2-10/h4,6-7,9-10H,1-3,5,8H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKGTZUYIAXHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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